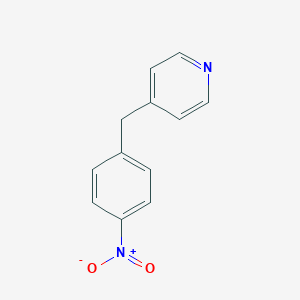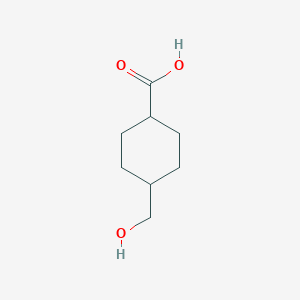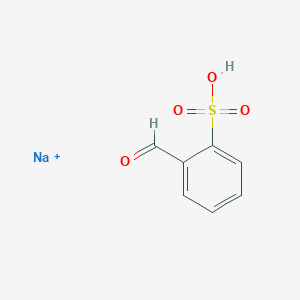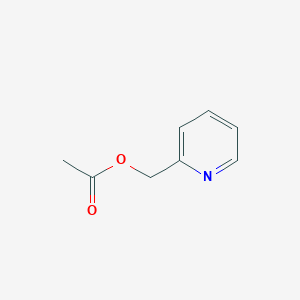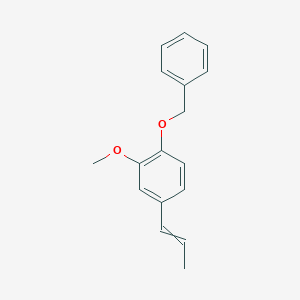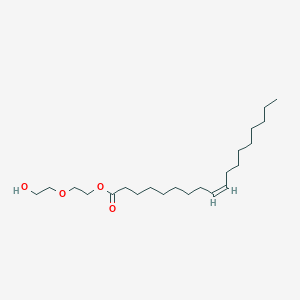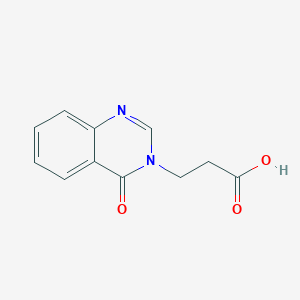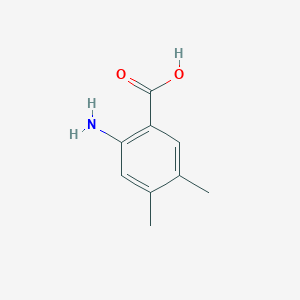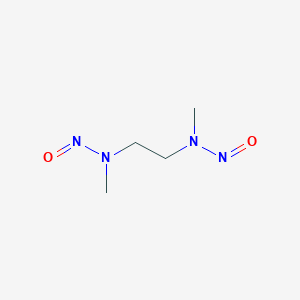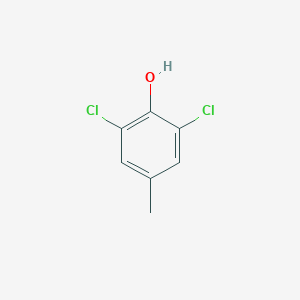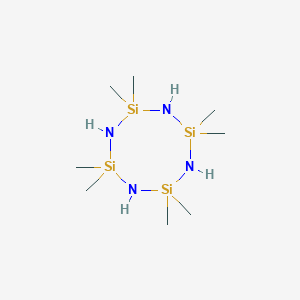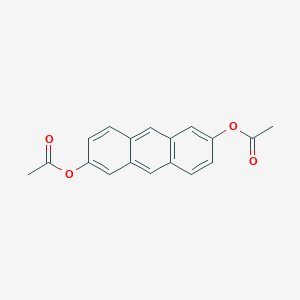
2,6-Diacetoxyanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diacetoxyanthracene is a chemical compound that belongs to the anthracene family. It is commonly used in scientific research due to its unique properties. This compound is synthesized through various methods and has been found to have several applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2,6-Diacetoxyanthracene involves the generation of singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can cause damage to biological molecules, such as DNA and proteins. This property makes 2,6-Diacetoxyanthracene a potent photosensitizer and useful in photodynamic therapy for the treatment of cancer.
Efectos Bioquímicos Y Fisiológicos
2,6-Diacetoxyanthracene has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases. Additionally, 2,6-Diacetoxyanthracene has been shown to have antioxidant properties and has been used in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,6-Diacetoxyanthracene in lab experiments is its potent photosensitizing properties. This property makes it useful in the development of photodynamic therapy for the treatment of cancer. Additionally, 2,6-Diacetoxyanthracene has been found to be a useful tool in the development of fluorescent probes for the detection of biomolecules. However, the use of 2,6-Diacetoxyanthracene in lab experiments is limited by its toxicity and the need for exposure to light for its activation.
Direcciones Futuras
There are several future directions for the use of 2,6-Diacetoxyanthracene in scientific research. One direction is the development of more efficient and less toxic photosensitizers for use in photodynamic therapy. Another direction is the development of new materials for electronic devices using 2,6-Diacetoxyanthracene as a starting material. Additionally, the development of new fluorescent probes for the detection of biomolecules using 2,6-Diacetoxyanthracene is an area of future research.
Conclusion
In conclusion, 2,6-Diacetoxyanthracene is a chemical compound that has several applications in scientific research. It is synthesized through various methods and has been found to have potent photosensitizing properties. It has been used in the development of photodynamic therapy for the treatment of cancer, in the synthesis of organic semiconductors, and in the development of fluorescent probes for the detection of biomolecules. The future directions for the use of 2,6-Diacetoxyanthracene in scientific research include the development of more efficient and less toxic photosensitizers, the development of new materials for electronic devices, and the development of new fluorescent probes for the detection of biomolecules.
Métodos De Síntesis
2,6-Diacetoxyanthracene can be synthesized through several methods. One of the most common methods is the Friedel-Crafts acylation of anthracene with acetic anhydride. This reaction is catalyzed by aluminum chloride and produces 2,6-Diacetoxyanthracene as the primary product. Other methods include the use of Lewis acids, such as boron trifluoride, and the use of N-acyl anthranilic acids as starting materials.
Aplicaciones Científicas De Investigación
2,6-Diacetoxyanthracene has been widely used in scientific research due to its unique properties. It has been found to be a potent photosensitizer and has been used in photodynamic therapy for the treatment of cancer. It has also been used in the synthesis of organic semiconductors and in the development of new materials for electronic devices. Additionally, 2,6-Diacetoxyanthracene has been used in the development of fluorescent probes for the detection of biomolecules.
Propiedades
Número CAS |
13979-53-8 |
|---|---|
Nombre del producto |
2,6-Diacetoxyanthracene |
Fórmula molecular |
C18H14O4 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
(6-acetyloxyanthracen-2-yl) acetate |
InChI |
InChI=1S/C18H14O4/c1-11(19)21-17-5-3-13-8-16-10-18(22-12(2)20)6-4-14(16)7-15(13)9-17/h3-10H,1-2H3 |
Clave InChI |
GQNCWHNLXFXJLD-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OC(=O)C |
SMILES canónico |
CC(=O)OC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OC(=O)C |
Sinónimos |
2,6-Diacetoxyanthracene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



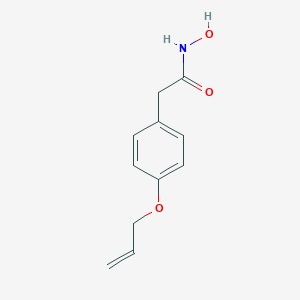
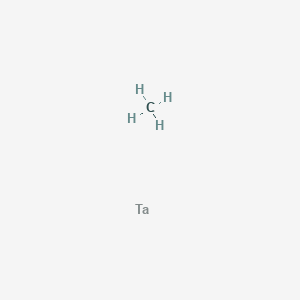
![4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B86826.png)
